Ozagrel sodium
Overview
Description
Scientific Research Applications
Ozagrel sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of thromboxane A2 synthase inhibitors.
Biology: Research on its effects on platelet aggregation and vasodilation provides insights into cardiovascular physiology.
Industry: Its formulation into stable injection solutions is of interest for pharmaceutical manufacturing.
Mechanism of Action
Target of Action
Ozagrel sodium, also known as (E)-sodium 4-(1-imidazolomethyl) cinnamate, primarily targets thromboxane A2 (TXA2) synthase . This enzyme plays a crucial role in the biosynthesis of thromboxane A2, a compound that promotes platelet aggregation and vasoconstriction .
Mode of Action
This compound acts as a highly selective and potent inhibitor of TXA2 synthase . By inhibiting this enzyme, this compound effectively reduces the production of TXA2 . This leads to a decrease in platelet aggregation and vasoconstriction, two processes that TXA2 normally promotes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TXA2 biosynthesis pathway . By inhibiting TXA2 synthase, this compound disrupts the production of TXA2, thereby affecting the balance between TXA2 and prostacyclin (PGI2). This results in reduced platelet aggregation and vasoconstriction, and improved microcirculation and energy metabolism .
Pharmacokinetics
The pharmacokinetics of this compound involve a two-compartment open model . After intravenous injection, the half-life (t1/2ß) is approximately 1.22±0.44 hours, and the volume of distribution (Vd) is around 2.32±0.62L/kg . The area under the curve (AUC) is 0.47±0.08 µg.hr/ml, and the clearance (Cl) is 3.25±0.82L/h/kg . These properties suggest that this compound has good bioavailability .
Result of Action
The inhibition of TXA2 synthase by this compound leads to a decrease in platelet aggregation and vasoconstriction . This results in improved microcirculation and energy metabolism, particularly in the context of cerebral ischemia . Additionally, this compound has been shown to exert protective effects against oxygen-glucose deprivation injury in PC12 cells .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ozagrel sodium involves several key steps:
Alkylation: This intermediate is then alkylated with imidazole to produce the ethyl ester of ozagrel.
Saponification: The ethyl ester is subsequently saponified to yield ozagrel.
Industrial Production Methods
In industrial settings, this compound is often prepared as an injection solution. The process involves dissolving ozagrel in water for injection, adding equimolar sodium hydroxide to form the sodium salt, and then adding stabilizing agents such as sodium sulfite and calcium disodium edetate. The solution is then filtered, filled, and sterilized .
Chemical Reactions Analysis
Types of Reactions
Ozagrel sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The imidazole ring allows for substitution reactions, which can lead to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of ozagrel that retain its core structure but exhibit different pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
Fasudil hydrochloride: Another compound used to treat cerebral vasospasm, often compared with ozagrel sodium for its therapeutic effects.
Edaravone: Used in the treatment of acute ischemic stroke, often studied in combination with this compound.
Uniqueness
This compound is unique in its highly selective inhibition of thromboxane A2 synthase, which distinguishes it from other antiplatelet agents. Its dual action of antiplatelet aggregation and vasodilation makes it particularly effective in treating ischemic conditions .
Properties
IUPAC Name |
sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNYJCOBUTXCBR-IPZCTEOASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172327 | |
Record name | Ozagrel sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189224-26-8 | |
Record name | Ozagrel sodium [JAN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ozagrel sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OZAGREL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Ozagrel sodium?
A1: this compound is a selective thromboxane A2 (TXA2) synthase inhibitor. [, , , , ] It prevents the conversion of prostaglandin H2 to TXA2 by inhibiting the enzyme thromboxane A2 synthase. [, , ]
Q2: What are the downstream effects of TXA2 inhibition by this compound?
A2: TXA2 is a potent vasoconstrictor and platelet aggregator. [] By inhibiting its synthesis, this compound exhibits antiplatelet and vasodilatory effects. [, , , ] This, in turn, can improve blood flow and reduce the risk of thromboembolic events, particularly in conditions like acute cerebral infarction. [, , , , , ]
Q3: How does this compound impact the balance between TXA2 and prostacyclin?
A3: this compound shifts the balance in favor of prostacyclin, a vasodilator and inhibitor of platelet aggregation, by inhibiting TXA2 production. [, ] This contributes to its overall beneficial effects in conditions involving platelet aggregation and vasoconstriction.
Q4: Does this compound directly affect other inflammatory mediators?
A4: While primarily a TXA2 synthase inhibitor, research suggests this compound may also influence the levels of other mediators involved in inflammation and oxidative stress, such as endothelin-1 (ET-1), calcitonin gene-related peptide (CGRP), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). [, ] Further research is needed to fully elucidate these mechanisms.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C13H11NNaO4S. Its molecular weight is 313.28 g/mol.
Q6: Can this compound be safely mixed with calcium-containing solutions?
A6: Studies using solubility product constants and particle analysis suggest that mixing this compound with calcium-containing solutions is safe under clinical conditions. [] The number of insoluble microparticles observed remained within acceptable limits according to the Japanese Pharmacopoeia.
Q7: Is this compound compatible with solutions containing invertose, fructose, or xylitol?
A7: Research indicates that this compound remains stable for at least 6 hours when mixed with invertose injection, fructose injection, or xylitol injection. [] This supports the feasibility of combining these solutions for clinical administration.
Q8: Does this compound possess any inherent catalytic properties?
A8: this compound is not known to exhibit catalytic properties. Its primary mechanism of action involves the inhibition of an enzyme rather than catalyzing a chemical reaction.
Q9: Have any computational studies been conducted on this compound?
A9: The provided research abstracts do not mention specific computational studies on this compound.
Q10: How does the structure of this compound contribute to its selectivity for TXA2 synthase?
A10: While the provided research does not delve into specific SAR details for this compound, its structure allows it to bind specifically to the active site of TXA2 synthase, preventing the enzyme from converting prostaglandin H2 to TXA2.
Q11: What formulation strategies have been explored to enhance the stability or delivery of this compound?
A11: Research mentions the development of an this compound sodium chloride injection formulated with glycine and citric acid. [] This formulation aimed to improve stability and simplify the manufacturing process.
Q12: Are there specific SHE regulations regarding the manufacturing or disposal of this compound?
A12: The provided research abstracts do not elaborate on specific SHE regulations for this compound.
Q13: What is the route of administration for this compound?
A13: this compound is typically administered intravenously, although research suggests it may not have significant antithrombotic effects when administered orally. []
Q14: What animal models have been used to study the efficacy of this compound?
A14: Research utilized rat models of focal cerebral ischemia, limb ischemia-reperfusion, and TNBS-induced colitis to investigate the neuroprotective and anti-inflammatory effects of this compound. [, , ]
Q15: What clinical trials have been conducted on this compound?
A15: Numerous clinical studies have been conducted to evaluate the efficacy and safety of this compound in conditions such as acute cerebral infarction, unstable angina pectoris, and diabetic peripheral artery disease. [, , , , , , , , , , , , , , , , , , , , , , , ]
Q16: Is there evidence of resistance development to this compound?
A16: The provided research abstracts do not mention any reported cases of resistance to this compound.
Q17: What are the known side effects or safety concerns associated with this compound?
A17: While generally considered safe, this compound may cause side effects, and further research is ongoing.
Q18: Have any targeted drug delivery approaches been explored for this compound?
A18: The provided research abstracts do not discuss any specific targeted drug delivery strategies for this compound.
Q19: Are there specific biomarkers used to monitor the efficacy of this compound therapy?
A19: Research mentions the use of biomarkers such as CD62P, PAC-1, TXB2, 6-keto-PGF1α, MMP-9, NO, NOS, MDA, SOD, NSE and S-100β protein to evaluate the effectiveness of this compound in various conditions. [, , , , , ]
Q20: What analytical techniques are commonly used to quantify this compound?
A20: High-performance liquid chromatography (HPLC) is frequently employed to determine the concentration of this compound in pharmaceutical preparations. [, ] Additionally, Rayleigh light scattering techniques have also been explored for this compound quantification. []
Q21: Is there information available regarding the environmental impact of this compound?
A21: The provided research abstracts do not provide insights into the environmental fate or potential ecotoxicological effects of this compound.
Q22: How does the dissolution rate of this compound impact its bioavailability?
A22: The research abstracts provided do not specifically address the dissolution rate or its impact on the bioavailability of this compound.
Q23: What validation parameters were considered for the analytical methods used to quantify this compound?
A23: The research abstract focusing on analytical methods for this compound mentions employing the statutory test methods outlined in the Chinese Pharmacopoeia 2000. []
Q24: What quality control measures are employed during the manufacturing of this compound injections?
A24: The research emphasizes the importance of quality control during this compound injection manufacturing, particularly regarding bacterial endotoxin and sterility testing. [, ]
Q25: Does this compound elicit any significant immunological responses?
A25: The provided research abstracts do not indicate any significant immunogenic or hypersensitivity reactions associated with this compound.
Q26: Does this compound interact with any specific drug transporters?
A26: The research abstracts do not delve into specific interactions between this compound and drug transporters.
Q27: Does this compound induce or inhibit drug-metabolizing enzymes?
A27: The provided research abstracts do not provide details regarding the potential of this compound to induce or inhibit drug-metabolizing enzymes.
Q28: Is this compound considered biocompatible and biodegradable?
A28: The provided research abstracts do not provide specific information about the biocompatibility or biodegradability of this compound.
Q29: Are there any alternative drugs or treatment strategies comparable to this compound?
A29: While this compound demonstrates efficacy in managing conditions like acute cerebral infarction, alternative antiplatelet agents and treatment modalities exist. [] These may include other TXA2 synthase inhibitors, aspirin, clopidogrel, and low-molecular-weight heparin. [, , , , ] The choice of treatment depends on individual patient factors and the specific clinical scenario.
Q30: What research infrastructure and resources have been instrumental in advancing our understanding of this compound?
A31: The development and investigation of this compound have been facilitated by diverse research infrastructure and resources, including animal models, clinical trial networks, advanced analytical techniques like HPLC, and access to scientific databases for literature retrieval and analysis. [, , , , ]
Q31: What are some of the key milestones in the research and development of this compound?
A32: Key milestones in this compound research include its initial development as a selective TXA2 synthase inhibitor, subsequent investigation in animal models of various disease conditions, and the conduct of numerous clinical trials to evaluate its efficacy and safety in humans. [, , , , , , , , , , , , , , , , , , ]
Q32: How has cross-disciplinary collaboration contributed to this compound research?
A33: this compound research exemplifies cross-disciplinary synergy, involving collaborations among medicinal chemists, pharmacologists, clinicians, and analytical chemists. [, , , , ] This multidisciplinary approach has been crucial for understanding its mechanism of action, developing suitable formulations, conducting preclinical and clinical studies, and ultimately translating research findings into clinical practice.
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